molecular formula C20H27N3O4S2 B2841052 N-(2-(dimethylamino)-2-phenylethyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide CAS No. 1396874-49-9

N-(2-(dimethylamino)-2-phenylethyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide

Cat. No. B2841052
CAS RN: 1396874-49-9
M. Wt: 437.57
InChI Key: JLMIIDAYXYPNTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(dimethylamino)-2-phenylethyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H27N3O4S2 and its molecular weight is 437.57. The purity is usually 95%.
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Scientific Research Applications

Biochemical Evaluation

One study synthesized and characterized N-(4-phenylthiazol-2-yl)benzenesulfonamides as high-affinity inhibitors of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway, which plays a crucial role in neurodegenerative diseases. These inhibitors showed potential for detailed investigation of the pathophysiological role of the kynurenine pathway following neuronal injury (Röver et al., 1997).

Antimicrobial Activity

Another study reported on the synthesis, antimicrobial activity, and docking study of novel sulfonamide derivatives with significant activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against various strains. The molecular modeling provided insights into the interaction within the active site of dihydropteroate synthase, highlighting their potential as antimicrobial agents (Ghorab et al., 2017).

Enzyme Inhibition

Research on N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide revealed its structural characteristics through crystal structure analysis and explored its molecular docking and bioassay studies as a cyclooxygenase-2 inhibitor. This compound showed no inhibition potency for cyclooxygenase enzymes, suggesting specificity in its action (Al-Hourani et al., 2016).

Antitumor Activity

A study on the synthesis and in vitro antitumor activity of novel 6-chloro-1,1-dioxo-1,4,2-benzodithiazie derivatives highlighted the structure-activity relationships and the antitumor efficacy of these compounds against various cancer cell lines. The analysis suggested promising antitumor agents with significant activity, especially against leukemia cell lines (Brzozowski et al., 2003).

properties

IUPAC Name

N-[2-(dimethylamino)-2-phenylethyl]-4-(1,1-dioxothiazinan-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O4S2/c1-22(2)20(17-8-4-3-5-9-17)16-21-29(26,27)19-12-10-18(11-13-19)23-14-6-7-15-28(23,24)25/h3-5,8-13,20-21H,6-7,14-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLMIIDAYXYPNTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNS(=O)(=O)C1=CC=C(C=C1)N2CCCCS2(=O)=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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